molecular formula C20H24N6O B2513529 3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021122-96-2

3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2513529
CAS No.: 1021122-96-2
M. Wt: 364.453
InChI Key: SVHNNFMXHHVHQS-UHFFFAOYSA-N
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Description

3-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a compound featuring a complex molecular structure that includes phenyl, pyrrolidine, and pyrazolopyrimidine groups. This particular arrangement grants it unique properties that are of significant interest across various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide are the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter concentrations in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide acts as a norepinephrine-dopamine reuptake inhibitor . It binds to these transporters and inhibits the reuptake of norepinephrine and dopamine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced neuronal signaling .

Biochemical Pathways

The increased levels of norepinephrine and dopamine in the synaptic cleft can affect various biochemical pathways. For instance, dopamine is involved in the regulation of motor control, reward, and reinforcement, and the secretion of hormones . Norepinephrine, on the other hand, plays a role in attention and focus, the fight-or-flight response, and the regulation of sleep and mood .

Pharmacokinetics

Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by 3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide can result in a range of molecular and cellular effects. These include increased neuronal activity, changes in gene expression, and alterations in cellular signaling pathways . The specific effects can vary depending on the individual’s physiological state and the presence of other substances .

Action Environment

The action, efficacy, and stability of 3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For instance, extreme temperatures might affect the stability of the compound, while the presence of certain substances might influence its absorption and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide typically involves multi-step organic synthesis. A common approach begins with the preparation of 4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine through the reaction of pyrazolopyrimidine with pyrrolidine. This intermediate is then reacted with a suitable phenyl-substituted reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may utilize flow chemistry to optimize reaction conditions, ensuring consistent yields and purity. Key parameters include controlled temperature, pressure, and the use of high-purity reagents to avoid side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions It Undergoes

3-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide can undergo various chemical reactions:

  • Oxidation: : It can be oxidized by agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents include lithium aluminium hydride or hydrogenation using a palladium catalyst.

  • Substitution: : Electrophilic substitution reactions can occur on the phenyl ring, influenced by the electron-donating effects of the attached groups.

Common Reagents and Conditions

  • Oxidation: : Using potassium permanganate in an acidic medium.

  • Reduction: : Performing reductions under mild conditions to preserve the integrity of sensitive groups.

  • Substitution: : Utilizing catalysts like iron or aluminum chloride for enhanced reactivity.

Major Products Formed

  • Oxidation: : Conversion into corresponding carboxylic acids or ketones.

  • Reduction: : Formation of reduced amide derivatives.

  • Substitution: : Introduction of various substituents onto the phenyl ring, forming differently substituted analogs.

Scientific Research Applications

Chemistry

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or binding agents due to their ability to interact with biological macromolecules.

Medicine

The unique structure of 3-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide makes it a candidate for drug discovery, particularly in targeting specific receptors or enzymes in various therapeutic areas.

Industry

In industrial applications, this compound can be used in the development of materials with specific properties or in the formulation of specialty chemicals.

Comparison with Similar Compounds

Compared to similar compounds like 3-phenyl-N-(2-(4-aminopyrimidin-1-yl)ethyl)propanamide, 3-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide shows distinct chemical reactivity due to its unique structural features. The presence of the pyrrolidine group and the pyrazolopyrimidine moiety differentiates it from compounds with simpler structures, providing enhanced specificity and potency in its applications.

List of Similar Compounds

  • 3-Phenyl-N-(2-(4-aminopyrimidin-1-yl)ethyl)propanamide

  • 3-Phenyl-N-(2-(4-imidazopyrimidin-1-yl)ethyl)propanamide

  • 3-Phenyl-N-(2-(4-quinolyl)pyrimidin-1-yl)ethyl)propanamide

That’s quite the tour through the world of chemistry! This compound surely has a lot going on, doesn’t it? Curious to learn more or steer the conversation elsewhere?

Properties

IUPAC Name

3-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c27-18(9-8-16-6-2-1-3-7-16)21-10-13-26-20-17(14-24-26)19(22-15-23-20)25-11-4-5-12-25/h1-3,6-7,14-15H,4-5,8-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHNNFMXHHVHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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